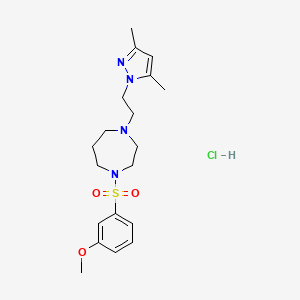

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-methoxyphenyl)sulfonyl)-1,4-diazepane hydrochloride

Description

This compound is a heterocyclic organic molecule featuring a 1,4-diazepane core substituted with a 3-methoxyphenylsulfonyl group and a 3,5-dimethylpyrazole ethyl chain. Its hydrochloride salt form improves solubility for pharmacological applications. Structural analogs often involve modifications to the diazepane ring, sulfonyl substituents, or pyrazole derivatives, which influence physicochemical and biological properties .

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(3-methoxyphenyl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3S.ClH/c1-16-14-17(2)23(20-16)13-11-21-8-5-9-22(12-10-21)27(24,25)19-7-4-6-18(15-19)26-3;/h4,6-7,14-15H,5,8-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKGYRQPFKQKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-methoxyphenyl)sulfonyl)-1,4-diazepane hydrochloride is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H21N3O2S·HCl

- Molecular Weight : 337.88 g/mol

- CAS Number : 890598-27-3

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. The presence of the 3,5-dimethyl-1H-pyrazole group in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that derivatives of pyrazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating that this compound may share similar properties .

Anti-inflammatory Effects

The sulfonamide group in the structure is known for its anti-inflammatory properties. Studies have shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, which could be relevant for conditions such as arthritis and other inflammatory diseases. The incorporation of a methoxyphenyl group may enhance these effects by improving solubility and bioavailability .

Central Nervous System Activity

The diazepane ring suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for anxiolytic and sedative properties. For instance, diazepam, a well-known benzodiazepine, acts on GABA receptors to produce calming effects. Preliminary studies on related compounds indicate that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in anxiety disorders .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The diazepane structure may interact with GABA receptors or other neurotransmitter systems.

- Cytokine Regulation : The compound may downregulate inflammatory cytokines through interference with signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

-

Study on Antimicrobial Activity :

- Researchers synthesized various pyrazole derivatives and tested their antibacterial efficacy.

- Results showed significant inhibition against E. coli at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Study :

- A compound with a similar sulfonamide structure was tested in an animal model of arthritis.

- The results indicated a reduction in paw swelling and cytokine levels, suggesting effective anti-inflammatory action.

-

CNS Activity Investigation :

- A related diazepane derivative was evaluated for anxiolytic effects in mice.

- The study found that the compound significantly reduced anxiety-like behavior in elevated plus maze tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Derivatives

1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline (1h) ():

- Structural Differences : Replaces the diazepane core with a pyrazoline ring, lacking the sulfonyl group.

- Synthesis : Prepared via chalcone-hydrazine condensation (80% yield), contrasting with the likely multi-step synthesis of the target compound.

- Properties : Lower molecular weight (356 g/mol vs. ~480 g/mol estimated for the target compound) and higher lipophilicity due to the absence of a sulfonyl group. Melting point: 120–124°C .

- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane (PubChem, ): Structural Similarity: Shares the diazepane-sulfonyl backbone but lacks the ethyl-linked pyrazole and 3-methoxyphenyl group.

Diazepane-Based Analogues

- Coumarin-Benzodiazepine Hybrids (): Structural Complexity: Integrates coumarin and benzodiazepine moieties, increasing rigidity compared to the flexible diazepane in the target compound.

Sulfonylated Heterocycles

- Triazole-Dioxolane Derivatives ():

- Key Differences : Replace diazepane with dioxolane and triazole rings. The 2,4-dichlorophenyl and piperazine groups enhance halogen bonding and basicity, unlike the target compound’s methoxyphenyl group.

- Pharmacological Relevance : Such modifications are typical in antifungal agents, highlighting divergent applications compared to the target molecule’s unexplored therapeutic niche .

Research Implications

- Target Compound Advantages : The sulfonyl group and diazepane flexibility may enhance solubility and conformational adaptability for CNS-targeting applications.

- Limitations vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.